メシル酸ミトキノン

概要

説明

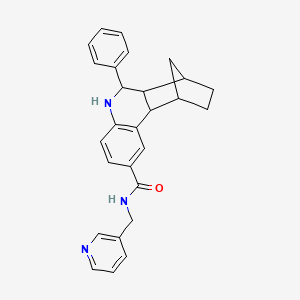

ミトキノンメシル酸塩は、ミトコンドリアを標的とし、抗酸化効果を発揮するように設計されたコエンザイムQ10の合成類似体です。1990年代後半にニュージーランドで初めて開発されました。 この化合物は、コエンザイムQ10と比較して、有意に生体利用率とミトコンドリアへの浸透性を向上させており、さまざまな医療用途の有望な候補となっています .

科学的研究の応用

Mitoquinone mesylate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study redox reactions and mitochondrial targeting.

Biology: Investigated for its role in cellular respiration and oxidative stress.

Medicine: Explored for its potential in treating neurodegenerative diseases, cardiovascular diseases, and kidney ischemia-reperfusion injury

Industry: Utilized in the development of dietary supplements and pharmaceuticals.

作用機序

ミトキノンメシル酸塩は、ミトコンドリアを標的とすることで効果を発揮し、そこで抗酸化剤として作用します。この化合物の独自の構造により、ミトコンドリア膜を透過し、オルガネラ内に蓄積することができます。 内部に入ると、活性酸素種(ROS)を中和し、ミトコンドリア成分の酸化損傷を防ぐことで、酸化ストレスを軽減します . 分子標的は、ミトコンドリア膜と電子伝達系に関与する酵素が含まれます。

類似化合物の比較

類似化合物

イデベノン: 抗酸化作用を有する、コエンザイムQ10の別の合成類似体です。

ニコチンアミドモノヌクレオチド: NAD+生合成に関与する化合物で、抗老化効果の可能性があります。

ピロロキノリンキノン: 抗酸化作用と神経保護作用を有するレドックス補酵素です。

ミトキノンメシル酸塩の独自性

ミトキノンメシル酸塩は、他の類似化合物と比較して、強化されたミトコンドリアの標的化と生体利用率によって際立っています。 ミトコンドリアに特異的に蓄積し、酸化ストレスを効果的に軽減する能力は、研究および治療用途のためのユニークで価値のある化合物となっています .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Mitoquinone mesylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Its unique structure allows it to easily enter the mitochondria, where it can start to tackle free radicals at the source . This potent antioxidant ability means that Mitoquinone mesylate can help protect the cell from oxidative stress and reduce both structural and DNA damage .

Cellular Effects

Mitoquinone mesylate has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . By combating free radicals, Mitoquinone mesylate helps mitigate oxidative stress by reducing free radical and DNA damage, therefore supporting healthy mitochondrial function .

Molecular Mechanism

Mitoquinone mesylate exerts its effects at the molecular level through a variety of mechanisms. Once the active form of Mitoquinone mesylate (mitoquinol) neutralizes a free radical, it is oxidized to mitoquinone. Mitoquinone is then converted back to the active mitoquinol form by the mitochondria’s electron transport chain, restoring its antioxidant ability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mitoquinone mesylate change over time. It has been shown to have potent antiviral activity against SARS-CoV-2 and its variants of concern in vitro and in vivo . Mitoquinone mesylate was well tolerated in the study population and attenuated transmission of SARS-CoV-2 infection .

Dosage Effects in Animal Models

The effects of Mitoquinone mesylate vary with different dosages in animal models. Mitoquinone mesylate did not harm healthy mice when given at high doses for 28 weeks . It caused no DNA damage, free radical damage, or major changes in metabolism .

Metabolic Pathways

Mitoquinone mesylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Mitoquinone mesylate is transported and distributed within cells and tissues. After being swallowed, Mitoquinone mesylate is quickly absorbed into the bloodstream in approximately 30 minutes . Once in the bloodstream, Mitoquinone mesylate is rapidly transported to different organ tissues .

Subcellular Localization

Mitoquinone mesylate is primarily localized in the mitochondria . Its unique structure allows it to easily enter the mitochondria, where it can start to tackle free radicals at the source . This potent antioxidant ability means that Mitoquinone mesylate can help protect the cell from oxidative stress and reduce both structural and DNA damage .

準備方法

合成経路と反応条件

ミトキノンメシル酸塩は、キノン部分とトリフェニルホスホニウム基を結合させる多段階プロセスによって合成されます。主なステップは以下のとおりです。

キノン中間体の合成: これは、適切な前駆体を酸化してキノン構造を形成することを含みます。

トリフェニルホスホニウム基の結合: これは、求核置換反応によって達成されます。この反応では、キノン中間体がトリフェニルホスフィンと反応します。

工業生産方法

ミトキノンメシル酸塩の工業生産には、合成経路のスケールアップが含まれ、高純度と高収率が確保されます。これには通常、以下が含まれます。

反応条件の最適化: 温度、溶媒、反応時間は慎重に制御されます。

精製プロセス: 再結晶やクロマトグラフィーなどの技術を使用して、高純度の最終生成物を得ます。

化学反応の分析

反応の種類

ミトキノンメシル酸塩は、以下を含むいくつかのタイプの化学反応を起こします。

酸化: キノン部分は、ヒドロキノン型に還元される可能性があります。

還元: この化合物は、キノン型に酸化される可能性があります。

置換: トリフェニルホスホニウム基は、求核置換反応に関与する可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: アミンやチオールなどの求核剤は、穏やかな条件下でトリフェニルホスホニウム基と反応する可能性があります。

主な生成物

ヒドロキノン誘導体: 還元反応によって形成されます。

置換キノン: 求核置換反応から生じます。

科学研究への応用

ミトキノンメシル酸塩は、以下を含む幅広い科学研究への応用があります。

化学: 酸化還元反応とミトコンドリアの標的化を研究するためのモデル化合物として使用されます。

生物学: 細胞呼吸と酸化ストレスにおける役割について調査されています。

医学: 神経変性疾患、心臓血管疾患、腎臓の虚血再灌流傷害の治療における可能性について研究されています

産業: 栄養補助食品と医薬品開発に使用されます。

類似化合物との比較

Similar Compounds

Idebenone: Another synthetic analogue of coenzyme Q10 with antioxidant properties.

Nicotinamide mononucleotide: A compound involved in NAD+ biosynthesis with potential anti-aging effects.

Pyrroloquinoline quinone: A redox cofactor with antioxidant and neuroprotective properties.

Uniqueness of Mitoquinone Mesylate

Mitoquinone mesylate stands out due to its enhanced mitochondrial targeting and bioavailability compared to other similar compounds. Its ability to specifically accumulate in mitochondria and effectively reduce oxidative stress makes it a unique and valuable compound for research and therapeutic applications .

特性

IUPAC Name |

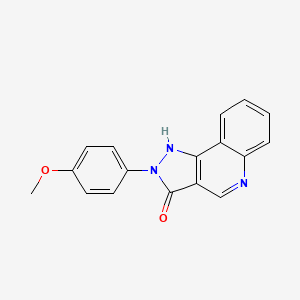

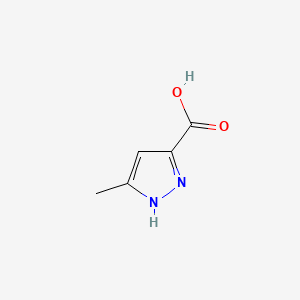

10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZFUVXPTPGOQT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00233573 | |

| Record name | Mitoquinone mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845959-50-4 | |

| Record name | Mitoquinone mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845959504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitoquinone mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MITOQUINONE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E01CG547T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Mitoquinone mesylate target mitochondria?

A1: Mitoquinone mesylate achieves its mitochondrial targeting through its lipophilic triphenylphosphonium (TPP+) cation. This cation is attracted to the negative membrane potential of mitochondria, leading to its accumulation within these organelles. [, ]

Q2: What is the primary mechanism of action of Mitoquinone mesylate once inside mitochondria?

A2: Once inside the mitochondria, Mitoquinone mesylate acts as a potent antioxidant. It scavenges reactive oxygen species (ROS), thereby protecting mitochondrial components from oxidative damage. [, , ]

Q3: What are the downstream effects of Mitoquinone mesylate’s antioxidant activity?

A3: By reducing mitochondrial ROS, Mitoquinone mesylate has been shown to:

- Improve mitochondrial respiration and ATP production. []

- Decrease inflammation by reducing pro-inflammatory cytokine release. [, ]

- Inhibit apoptosis by preventing mitochondrial membrane potential loss and cytochrome c release. [, ]

- Promote mitochondrial biogenesis and mitophagy, contributing to overall mitochondrial health. []

Q4: What is the molecular formula and weight of Mitoquinone mesylate?

A4: The molecular formula of Mitoquinone mesylate is C35H40O6P+ • CH3SO3−. It has a molecular weight of 647.7 g/mol.

Q5: What spectroscopic data is available for characterizing Mitoquinone mesylate?

A5: Researchers often utilize techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of Mitoquinone mesylate. Additionally, UV-Vis spectroscopy can be employed to study its redox properties. []

Q6: Has the stability of Mitoquinone mesylate been studied under various conditions?

A6: Yes, studies have investigated the stability of Mitoquinone mesylate under different conditions. For instance, research has shown that encapsulating Mitoquinone mesylate in beta-cyclodextrin can improve its stability and bioavailability. []

Q7: What in vitro models have been used to study the effects of Mitoquinone mesylate?

A7: Various cell lines have been used to investigate the effects of Mitoquinone mesylate. These include:

- C2C12 myotubes: To study muscle atrophy and mitochondrial dysfunction. []

- Murine brain microglia: To assess microglial-induced inflammation during viral infection. [, ]

- Trophoblast cells (BeWo): To investigate placental MGO accumulation and its impact on vascular function. []

Q8: What in vivo models have been employed to evaluate Mitoquinone mesylate's therapeutic potential?

A8: Several animal models have been used to assess the efficacy of Mitoquinone mesylate, including:

- Mouse models of allergic asthma: To study the impact of Mitoquinone mesylate on airway inflammation and hyperreactivity. []

- Transgenic mouse models of Alzheimer's disease: To investigate the neuroprotective effects of Mitoquinone mesylate. []

- Mouse models of liver fibrosis: To assess the ability of Mitoquinone mesylate to mitigate fibrosis and mitochondrial damage. []

- Mouse models of maternal cigarette smoke exposure: To study the potential of Mitoquinone mesylate in mitigating metabolic dysfunction and hepatic damage in offspring. []

Q9: Have any clinical trials been conducted with Mitoquinone mesylate?

A9: While preclinical studies have shown promising results, clinical trials investigating the efficacy and safety of Mitoquinone mesylate in humans are ongoing. Early results from a pilot trial assessing its potential as post-exposure prophylaxis against SARS-CoV-2 infection are available. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4Z)-7,9-dichloro-8-hydroxy-4-[(4-methoxyanilino)methylidene]dibenzofuran-3-one](/img/structure/B1663367.png)

![2-bromo-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B1663370.png)

![1-(3,4-Dihydroxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B1663371.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide](/img/structure/B1663373.png)

![2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfinylacetic acid](/img/structure/B1663382.png)

![4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide](/img/structure/B1663385.png)